molecular formula C11H15ClN4 B7549764 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine

Cat. No.: B7549764
M. Wt: 238.72 g/mol
InChI Key: BUJFHGVTIFGUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine, also known as CCPA, is a potent and selective A1 adenosine receptor agonist. It has been extensively studied for its potential therapeutic applications in various medical fields.

Mechanism of Action

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine exerts its effects through activation of the A1 adenosine receptor. This receptor is widely expressed in various tissues, including the heart, brain, and immune system. Activation of the A1 receptor leads to a variety of intracellular signaling pathways, ultimately resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and improving cardiac function. In the brain, this compound has been shown to have neuroprotective effects and may improve cognitive function. This compound has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the A1 receptor. However, this compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound's effects can be influenced by factors such as pH and temperature, which must be carefully controlled in experiments.

Future Directions

There are several potential future directions for research involving 4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine. One area of interest is its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential in cancer treatment, particularly in combination with other therapies. Additionally, further research is needed to fully understand this compound's mechanisms of action and potential therapeutic applications.

Scientific Research Applications

4-Chloro-6-(2-cyclopropyl-1-pyrrolidinyl)-2-pyrimidinamine has been studied for its potential therapeutic applications in various medical fields, including cardiology, neurology, and oncology. In cardiology, this compound has been shown to have cardioprotective effects, reducing ischemic injury and improving cardiac function. In neurology, this compound has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, this compound has been shown to have anti-tumor effects and may be useful in cancer treatment.

Properties

IUPAC Name

4-chloro-6-(2-cyclopropylpyrrolidin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c12-9-6-10(15-11(13)14-9)16-5-1-2-8(16)7-3-4-7/h6-8H,1-5H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJFHGVTIFGUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=NC(=N2)N)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4,6-dichloro-2-pyrimidinamine (95 mg, 0.576 mmol) in CH3CN (5 mL) was added Et3N (0.25 mL, 1.75 mmol) followed by 2-cyclopropylpyrrolidine (74 mg, 0.50 mmol), and the reaction mixture was stirred for 4 hours at 80° C. The reaction was poured onto water (a precipitate was formed), and filtered. Flash chromatography SiO2 (gradient: EtOAc/hexanes) afforded the title compound (70 mg) as a white solid. LC-MS (ES) m/z=239, 241 [M+H]+.
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step Two

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